Nvp-ine963, also referred to as INE963, is a novel compound that has garnered attention in the field of antimalarial drug discovery. It is characterized by its potential to act against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound is particularly notable for its promising pharmacological profile, which may allow for rapid action and a high barrier to resistance.
Nvp-ine963 is classified as a blood-stage antimalarial agent. Its discovery was part of a broader effort to identify new treatments that could address the growing problem of drug resistance in malaria therapy. The compound belongs to the class of 5-aryl-2-amino compounds, which have shown efficacy in preclinical studies against malaria parasites .
The synthesis of Nvp-ine963 involves several key steps that utilize organic chemistry techniques. The compound is synthesized through a multi-step process that includes:
The specific synthetic route has not been widely published, but it follows established protocols for similar compounds within its class .
Nvp-ine963 features a complex molecular structure characterized by:
The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics, although detailed numerical data are not fully disclosed in current literature.
Nvp-ine963 undergoes various chemical reactions typical of small organic molecules, including:
These reactions are crucial for determining the compound's therapeutic window and potential side effects .
The mechanism of action of Nvp-ine963 is not entirely elucidated but is believed to involve:
Research indicates that this compound has a unique mode of action compared to existing antimalarials, potentially offering advantages in treating resistant strains .
Nvp-ine963 exhibits several notable physical and chemical properties:
Quantitative data regarding melting point, boiling point, or specific heat capacity have not been extensively documented but are essential for formulation development.
Nvp-ine963 holds significant promise in scientific research and clinical applications:
The ongoing research aims to further explore its potential in clinical settings, particularly as a candidate for single-dose treatments .
NVP-INE963 emerged from a high-throughput phenotypic screening campaign targeting Plasmodium falciparum blood-stage parasites. Researchers at the Novartis Institute for Tropical Diseases screened over 250,000 compounds using a growth inhibition assay, identifying a 5-aryl-2-amino-imidazothiadiazole (ITD) scaffold as a promising hit. Initial lead compound 2 (EC₅₀ = 0.27 µM) and analog 4 (EC₅₀ = 0.021 µM) demonstrated modest antiplasmodial activity but served as critical starting points for optimization. Independently, the Medicines for Malaria Venture identified the same chemotype in a parallel screen, validating its potential [1] [3].
Systematic modifications to the ITD scaffold significantly enhanced potency:
Table 1: Key SAR Findings for Antiplasmodial Potency
Compound | R1 Substituent | Linker | Pf 3D7 EC₅₀ (µM) |
---|---|---|---|
Initial Hit 2 | 2,4-Difluorophenyl | -NH- | 0.27 |
MMV Hit 4 | 2,4-Difluorophenyl | -NH- | 0.021 |
Optimized 5 | 2,4-Difluorophenyl | -N(Me)- | 0.010 |
Compound 8 | 2-Methyl-4-fluorophenyl | -N(Me)- | 0.009 |
Early ITD analogs exhibited promiscuous binding to human kinases, a major liability. Compound 3 inhibited 53/468 human kinases at 10 µM, correlating with toxicity in rat and dog studies. To address this:
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3